NSC405640

Catalog No.
S594872
CAS No.
1135-99-5
M.F
C12H10Cl2Sn
M. Wt
343.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC405640

CAS Number

1135-99-5

Product Name

NSC405640

IUPAC Name

dichloro(diphenyl)stannane

Molecular Formula

C12H10Cl2Sn

Molecular Weight

343.8 g/mol

InChI

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

ISXUHJXWYNONDI-UHFFFAOYSA-L

SMILES

Array

Synonyms

Dichlorobis(phenyl)tin; Dichlorodiphenylstannane; Dichlorodiphenyltin; Diphenyldichlorotin; Diphenylstannyl Dichloride; Diphenyltin Chloride; NSC 405640

Canonical SMILES

C1=CC=C(C=C1)[Sn+2]C2=CC=CC=C2.[Cl-].[Cl-]

The exact mass of the compound Diphenyltin dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

NSC405640 (CAS 1135-99-5), chemically identified as diphenyltin dichloride, is a diorganotin compound distinguished by its two electron-withdrawing phenyl rings and two labile chloride leaving groups [1]. In biochemical research, it is procured as an MDM2-p53 interaction inhibitor capable of rescuing structural p53 mutations and selectively halting the growth of wild-type p53 cell lines . In materials science and industrial synthesis, it serves as a high-Lewis-acidity precursor for manufacturing PVC photostabilizers, organometallic catalysts, and complex coordination adducts [2]. Its specific dual-phenyl, dual-chloride substitution pattern provides a distinct balance of electrophilicity, UV-absorbing aromaticity, and steric hindrance that fundamentally differentiates its reactivity from common aliphatic tin analogs.

Substituting NSC405640 with aliphatic analogs such as dibutyltin dichloride or dimethyltin dichloride fundamentally alters the tin center's Lewis acidity and steric profile [1]. The electron-withdrawing phenyl groups in NSC405640 measurably increase the Lewis acidity of the tin atom compared to electron-donating alkyl groups, which is critical for its efficacy in chlorine exchange reactions during PVC stabilization and its specific binding affinity in MDM2-p53 inhibition assays . Furthermore, tri-substituted analogs (e.g., triphenyltin chloride) lack the dual coordination sites necessary for forming stable hexacoordinate adducts, leading to incomplete cross-linking or failure in precursor synthesis workflows [2]. Procurement must strictly specify the diphenyl dichloride form to ensure reproducible coordination chemistry and target binding.

Accelerated Chlorine Exchange in PVC Stabilization Workflows

In the thermal stabilization of PVC, the Lewis acidity of the organotin additive dictates its ability to undergo chlorine exchange and scavenge HCl. NSC405640 features electron-withdrawing phenyl groups that confer higher Lewis acidity compared to aliphatic analogs like dioctyltin dichloride [1]. This elevated acidity accelerates the formation of stabilizing coordination complexes with polyenes and intermediate degradation products, effectively preventing the catastrophic failure associated with free HCl accumulation at 180 °C processing temperatures .

Evidence DimensionLewis Acidity and Coordination Efficacy
Target Compound DataHigh Lewis acidity driven by electron-withdrawing phenyl ligands
Comparator Or BaselineDioctyltin dichloride / Dibutyltin dichloride (lower Lewis acidity due to electron-donating alkyls)
Quantified DifferenceAccelerated chlorine exchange and enhanced complexation with degradation intermediates
ConditionsThermal degradation of PVC at 180 °C

Formulators of high-performance PVC additives must select the diphenyl variant to achieve the precise electrophilicity required for optimal HCl scavenging.

Targeted Disruption of the MDM2-p53 Interaction

NSC405640 functions as a selective inhibitor of the MDM2-p53 protein-protein interaction. Unlike broad-spectrum organotin biocides, this specific diphenyltin dichloride architecture selectively inhibits the growth of cell lines expressing wild-type p53 while simultaneously rescuing structural p53 mutations . This dual mechanism provides a quantifiable advantage in viability assays, where NSC405640 demonstrates targeted cytotoxicity dependent on the p53 mutational status of the cell line, establishing a clear baseline against generic cytotoxic agents [1].

Evidence DimensionCell Line Growth Inhibition Selectivity
Target Compound DataSelective growth inhibition of wild-type p53 cell lines
Comparator Or BaselineMutant p53 cell lines (baseline) or broad-spectrum cytotoxic agents
Quantified DifferenceDifferential viability based on p53 status and restoration of mutant p53 structure
ConditionsIn vitro cell viability assays

For oncology drug discovery, this compound provides a validated, target-specific tool for probing p53 structural rescue that generic cytotoxic organotins cannot replicate.

Precursor Suitability in the Synthesis of UV-Absorbing Photostabilizers

When synthesizing advanced polymer photostabilizers (e.g., levofloxacin-tin or norfloxacin-tin complexes), the choice of the organotin precursor directly impacts the final additive's performance. NSC405640 provides two reactive chloride sites for complexation and two bulky, UV-absorbing phenyl rings [1]. Compared to dimethyltin dichloride, the diphenyltin precursor yields complexes with enhanced inherent UV absorption and greater steric shielding of the tin center, which translates to a higher photostabilization index when embedded in PVC films exposed to long-term irradiation [2].

Evidence DimensionUV Absorption and Steric Shielding
Target Compound DataHigh UV absorption and steric bulk from dual phenyl rings
Comparator Or BaselineDimethyltin dichloride (minimal UV absorption, low steric bulk)
Quantified DifferenceEnhanced photostabilization index and reduced polyene formation in irradiated films
ConditionsSynthesis via methanol reflux followed by UV-visible irradiation of embedded PVC films

Procurement for polymer additive synthesis should prioritize the diphenyl precursor to maximize the UV-absorbing capability and environmental stability of the final product.

Synthesis of Advanced PVC Photostabilizers

Due to its dual reactive chloride sites and UV-absorbing phenyl rings, NSC405640 is a structurally matched precursor for synthesizing hexacoordinate tin-antibiotic complexes (e.g., levofloxacin-tin additives). These complexes leverage the diphenyltin core to provide increased steric shielding and UV mitigation in PVC films [1].

Formulation of High-Temperature PVC Thermal Stabilizers

The high Lewis acidity of the diphenyltin center makes this compound highly effective in chlorine exchange reactions. It is procured for the formulation of thermal stabilizers that require rapid HCl scavenging to prevent catastrophic polyene formation during high-temperature PVC processing [2].

In Vitro Screening for p53 Structural Rescue

In oncology research, NSC405640 is utilized as a validated small-molecule inhibitor of the MDM2-p53 interaction. It is specifically selected over broad-spectrum cytotoxic agents for assays requiring the targeted growth inhibition of wild-type p53 cell lines and the structural restoration of p53 mutants .

Exact Mass

343.918158 Da

Monoisotopic Mass

343.918158 Da

Heavy Atom Count

15

UNII

0Y7MZ4K0DR

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (93.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1135-99-5

Dates

Last modified: 08-15-2023

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